Home > Products > Screening Compounds P114409 > Wnt/beta-catenin agonist 1
Wnt/beta-catenin agonist 1 -

Wnt/beta-catenin agonist 1

Catalog Number: EVT-8235868
CAS Number:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Wnt/beta-catenin agonist 1 is classified under small-molecule agonists specifically targeting the Wnt signaling pathway. It is derived from synthetic processes that yield compounds capable of penetrating cells and activating the pathway effectively. The compound's chemical structure allows it to interact with components of the Wnt signaling cascade, thus influencing downstream biological effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Wnt/beta-catenin agonist 1 typically involves multi-step organic synthesis techniques. The exact synthetic route can vary, but it generally includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include coupling reactions to form the core structure of the molecule, followed by functional group modifications to enhance bioactivity.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products.

The detailed methodologies are often proprietary or published in specialized chemical literature, reflecting the complexity and innovation involved in developing such compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of Wnt/beta-catenin agonist 1 can be described by its specific arrangement of atoms, which contributes to its biological activity. The compound possesses a unique configuration that facilitates its interaction with the Wnt signaling components:

  • Molecular Formula: C₁₈H₁₈N₂O
  • Molecular Weight: Approximately 290.35 g/mol
  • Structural Features: The structure typically includes aromatic rings and functional groups that enhance solubility and receptor binding.

The precise three-dimensional configuration can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the molecule interacts at a molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Wnt/beta-catenin agonist 1 undergoes various chemical reactions that are essential for its function:

  1. Binding Reactions: The compound binds to Frizzled receptors on cell membranes, initiating a cascade of intracellular signaling events.
  2. Stabilization of Beta-Catenin: Upon binding, it inhibits the phosphorylation of beta-catenin by glycogen synthase kinase-3 beta, preventing its degradation.
  3. Transcriptional Activation: This stabilization allows beta-catenin to translocate to the nucleus, where it activates target genes involved in cell growth and differentiation.

These reactions are critical for understanding how this compound can influence cellular behaviors and potentially therapeutic outcomes in diseases related to Wnt signaling dysregulation .

Mechanism of Action

Process and Data

The mechanism of action for Wnt/beta-catenin agonist 1 involves several key steps:

  1. Receptor Activation: The compound binds to Frizzled receptors in conjunction with low-density lipoprotein receptor-related protein 5/6.
  2. Inhibition of Destruction Complex: This binding inhibits the destruction complex (which includes axin, adenomatous polyposis coli, and glycogen synthase kinase-3 beta) from phosphorylating beta-catenin.
  3. Beta-Catenin Accumulation: As a result, beta-catenin accumulates in the cytoplasm and eventually migrates into the nucleus.
  4. Gene Activation: In the nucleus, beta-catenin forms complexes with T cell factor/lymphoid enhancer factor proteins, leading to the transcription of target genes associated with cellular proliferation and survival.

This mechanism underscores the potential applications of Wnt/beta-catenin agonist 1 in research related to developmental biology and cancer therapeutics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Reacts with biological targets primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

These properties are crucial for determining how Wnt/beta-catenin agonist 1 can be effectively used in experimental settings .

Applications

Scientific Uses

Wnt/beta-catenin agonist 1 has several significant applications in scientific research:

  • Developmental Biology Studies: Used to investigate the role of Wnt signaling in embryonic development processes.
  • Cancer Research: Explored as a potential therapeutic agent due to its ability to modulate beta-catenin levels, which are often dysregulated in cancers.
  • Stem Cell Research: Assists in understanding stem cell differentiation pathways influenced by Wnt signaling.

The versatility of this compound makes it a valuable tool for researchers studying various biological processes influenced by the Wnt pathway .

Molecular Mechanisms of Wnt/β-Catenin Agonist 1 in Canonical Pathway Activation

Structural Determinants of β-Catenin Stabilization by Wnt/β-Catenin Agonist 1

Wnt/β-catenin agonist 1 functions as a synthetic small molecule designed to mimic the activity of endogenous Wnt ligands, particularly through its interaction with core components of the canonical Wnt signaling cascade. Its molecular architecture features hydrophobic domains and specific functional groups that enable it to disrupt the β-catenin destruction machinery. Similar to endogenous Wnt ligands (e.g., Wnt3a, Wnt1), agonist 1 likely interferes with the glycogen synthase kinase-3β (GSK-3β)-mediated phosphorylation of β-catenin, a prerequisite for proteasomal degradation. This is achieved by binding to critical regulatory sites within the destruction complex, thereby sterically hindering the accessibility of GSK-3β to β-catenin [1] [3]. The molecule’s design may exploit structural motifs analogous to the lipid-modified domains of natural Wnt proteins, which are essential for receptor binding and complex stability. Palmitoleoylation of Wnt ligands (e.g., at serine 209 in Wnt3a) facilitates their membrane association and signaling potency; agonist 1 potentially incorporates bioisosteric elements that replicate this lipid-dependent interaction without inherent metabolic instability [1] [3].

Table 1: Structural Features of Wnt/β-Catenin Agonist 1 Relative to Endogenous Wnt Ligands

FeatureEndogenous Wnt Ligands (e.g., Wnt3a)Wnt/β-Catenin Agonist 1Functional Implication
Lipidation SiteSerine 209 (palmitoleoylation)Synthetic hydrophobic domainMimics membrane anchoring
Receptor Binding DomainCysteine-rich domain (CRD) of FrizzledTarget-specific pharmacophoreDisrupts β-catenin phosphorylation
SolubilityLow (hydrophobic)Enhanced aqueous solubilityImproved bioavailability
GSK-3β InteractionIndirect (via disheveled recruitment)Direct steric inhibitionPrevents β-catenin degradation

Modulation of the β-Catenin Destruction Complex Dynamics

The β-catenin destruction complex—comprising adenomatous polyposis coli (APC), axis inhibition protein (AXIN), casein kinase 1α (CK1α), and GSK-3β—orchestrates the constitutive degradation of β-catenin in unstimulated cells. Wnt/β-catenin agonist 1 precisely targets this complex to inhibit its activity. Mechanistically, agonist 1 promotes the dissociation of AXIN from the complex or prevents its polymerization, which is essential for scaffolding the phosphorylation reactions. Phosphorylation of β-catenin by CK1α (at Ser45) primes it for subsequent phosphorylation by GSK-3β (at Thr41, Ser37, and Ser33), creating a degron recognized by the E3 ubiquitin ligase β-transducin repeat-containing protein (β-TrCP) [2] [7]. Agonist 1 disrupts this sequential phosphorylation cascade, possibly by inducing conformational changes in AXIN or sterically blocking kinase-substrate engagement. This stabilizes cytoplasmic β-catenin pools by reducing their ubiquitination and subsequent proteasomal degradation. Evidence suggests that analogous agonists induce membrane translocation of AXIN and disheveled (DVL), sequestering the destruction complex away from β-catenin and further amplifying stabilization [2] [4].

Table 2: Phosphorylation Sites in β-Catenin Targeted by the Destruction Complex

Phosphorylation SiteKinase ResponsibleFunctional ConsequenceEffect of Agonist 1
Serine 45Casein kinase 1αPriming event for GSK-3β activityInhibition via AXIN sequestration
Threonine 41GSK-3βInitiates degradation motif formationDirect steric blockade of GSK-3β
Serine 37/Serine 33GSK-3βCreates β-TrCP recognition epitopePrevents ubiquitination
N-terminal degron-Ubiquitination and proteasomal targetingStabilizes β-catenin cytoplasmic levels

Nuclear Translocation of β-Catenin and Transcriptional Co-Activator Recruitment

Stabilized β-catenin translocates to the nucleus via mechanisms involving nuclear pore complexes and chaperone proteins like importin-β. Wnt/β-catenin agonist 1 enhances this nuclear accumulation by maintaining high cytoplasmic concentrations of non-phosphorylated (active) β-catenin. Within the nucleus, β-catenin displaces transcriptional repressors (e.g., Groucho) bound to T cell factor/lymphoid enhancer factor (TCF/LEF) family proteins. Agonist 1 potentiates the formation of a transcriptional activation complex wherein β-catenin recruits co-activators such as CREB-binding protein (CBP), p300, and B-cell lymphoma 9 (BCL9) through its Armadillo repeat domains [4] [6]. This multi-protein complex initiates the transcription of Wnt-responsive genes (e.g., MYC, CCND1, AXIN2), driving cellular processes like proliferation and differentiation. Notably, agonist 1’s efficacy is measurable through elevated expression of these target genes, serving as biomarkers for pathway activation. The duration of nuclear β-catenin residency and its turnover are dynamically regulated by agonist 1, extending the window of transcriptional activity beyond physiological levels [4] [10].

Figure: Nuclear β-Catenin Transcriptional Complex Assembly

+-------------+  | TCF/LEF     |  +-------------+  ↑     ↑  Displacement |     | Recruitment  +-------------+ |     | +-------------+  | Groucho     | |     | | β-Catenin   |  | (Repressor) | |     | +-------------+  +-------------+ ↓     |       ↑  +-------------+                   +-------------+ |  | Target Gene | <--------------- | DNA Promoter |←+  +-------------+   Transcription  +-------------+  ↑  |  +-------------+  | Co-activators|  | (CBP, p300) |  +-------------+  

Interaction with Frizzled-Low-Density Lipoprotein Receptor-Related Protein 5/6 Receptor Complexes and Signalosome Assembly

Wnt/β-catenin agonist 1 initiates signaling by binding to and activating the Frizzled (FZD) family of G protein-coupled receptors and their co-receptors, low-density lipoprotein receptor-related protein 5/6 (LRP5/6). This binding mimics the action of natural Wnt ligands, inducing a conformational change in FZD’s cysteine-rich domain (CRD) and promoting FZD-LRP5/6 heterodimerization. Agonist 1 likely stabilizes this dimeric configuration, facilitating the recruitment of cytoplasmic disheveled (DVL) via FZD’s intracellular KTxxxW motif. DVL, in turn, polymerizes and recruits AXIN to the plasma membrane through direct interactions between DVL’s Dishevelled, AXIN (DIX) domains and AXIN’s regulator of G protein signaling (RGS) domain [1] [4]. Concurrently, agonist 1 promotes the phosphorylation of LRP5/6’s cytoplasmic PPPSPxS motifs by GSK-3β and CK1γ. These phosphorylated residues serve as docking sites for AXIN, sequestering it away from the destruction complex and into the active signalosome [4] [8]. The resultant signalosome—a multi-protein assembly comprising FZD, LRP5/6, DVL, and AXIN—serves as the epicenter for downstream inhibition of β-catenin degradation.

Table 3: Components of the Wnt Signalosome Induced by Agonist 1

ComponentRole in SignalosomeEffect of Agonist 1
Frizzled (FZD)Wnt receptor; recruits disheveledStabilizes active conformation
LRP5/6Co-receptor; recruits AXIN via phosphorylationEnhances PPPSPxS motif phosphorylation
Disheveled (DVL)Scaffold protein; bridges FZD and AXINPromotes polymerization & membrane recruitment
AXINSequesters destruction complex to membraneDepletes cytosolic destruction complexes
GSK-3β/CK1γPhosphorylates LRP5/6Kinase activity redirected to LRP5/6

The agonist-driven signalosome exhibits a higher stoichiometry of AXIN binding than baseline conditions, creating a sink that effectively depletes cytosolic AXIN pools and destabilizes the β-catenin destruction complex. This process exemplifies how agonist 1 exploits physiological assembly mechanisms but extends their duration and intensity to achieve sustained pathway activation [1] [4] [8].

Properties

Product Name

Wnt/beta-catenin agonist 1

IUPAC Name

8-[(2,5-dimethylpyrazol-3-yl)methoxy]-5-ethyl-4-methyl-6H-phenanthridin-9-ol

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-5-25-12-16-10-21(27-13-17-9-15(3)23-24(17)4)20(26)11-19(16)18-8-6-7-14(2)22(18)25/h6-11,26H,5,12-13H2,1-4H3

InChI Key

YXSHAOWUACPIQX-UHFFFAOYSA-N

SMILES

CCN1CC2=CC(=C(C=C2C3=CC=CC(=C31)C)O)OCC4=CC(=NN4C)C

Canonical SMILES

CCN1CC2=CC(=C(C=C2C3=CC=CC(=C31)C)O)OCC4=CC(=NN4C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.